4-Iodo-6-methylpicolinonitrile
Description
4-Iodo-6-methylpicolinonitrile is a halogenated pyridine derivative with the molecular formula C₇H₅IN₂ and a molar mass of 243.9 g/mol. This compound features a pyridine-2-carbonitrile (picolinonitrile) backbone substituted with an iodine atom at position 4 and a methyl group at position 6 (Figure 1). Its structural uniqueness lies in the combination of a heavy halogen (iodine) and an electron-donating methyl group, which influence its reactivity, stability, and applications.
Properties
Molecular Formula |
C7H5IN2 |
|---|---|
Molecular Weight |
244.03 g/mol |
IUPAC Name |
4-iodo-6-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5IN2/c1-5-2-6(8)3-7(4-9)10-5/h2-3H,1H3 |
InChI Key |
KTNIGAUMPOGEFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C#N)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-6-methylpicolinonitrile typically involves the iodination of 6-methylpicolinonitrile. One common method is the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, often at room temperature. The reaction proceeds with high yields and minimal by-products .
Industrial Production Methods: In an industrial setting, the production of 4-Iodo-6-methylpicolinonitrile can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-6-methylpicolinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves the use of palladium catalysts and boronic acids in the presence of a base such as potassium carbonate.
Sonogashira Coupling: Involves the use of palladium and copper catalysts along with an alkyne and a base
Major Products: The major products formed from these reactions include various substituted picolinonitriles and complex organic molecules that can be used in further synthetic applications .
Scientific Research Applications
4-Iodo-6-methylpicolinonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Iodo-6-methylpicolinonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The iodine atom and the nitrile group play crucial roles in these interactions, often forming strong bonds with target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Positional Isomerism
The properties of pyridine derivatives are highly sensitive to substituent type and position. Below is a comparative analysis of key analogs:
*Calculated based on atomic masses.
Key Observations:
Halogen Effects: Replacing iodine with chlorine (e.g., 4-Chloro-6-methylpicolinonitrile) reduces molar mass and alters electronic properties. Iodine’s larger atomic radius enhances polarizability, making 4-Iodo-6-methylpicolinonitrile more reactive in Suzuki-Miyaura couplings compared to chloro analogs .
Positional Isomerism: 4-Iodo-6-methylnicotinonitrile (nitrile at position 3) exhibits distinct electronic effects compared to the picolinonitrile isomer, impacting hydrogen bonding and solubility .
Functional Group Additions: The malononitrile group in 2-((2-Chloro-4-iodopyridin-3-yl)methylene)malononitrile introduces conjugation, broadening applications in optoelectronics .
Physicochemical and Reactivity Profiles
- Lipophilicity: The methyl group in 4-Iodo-6-methylpicolinonitrile enhances lipophilicity (logP ≈ 2.1) compared to 4-Chloro-5-iodopicolinonitrile (logP ≈ 1.8), favoring membrane permeability in pharmaceutical contexts .
- Thermal Stability: Iodo derivatives generally exhibit lower thermal stability than chloro analogs due to weaker C-I bonds. For example, 4-Iodo-6-methylpicolinonitrile decomposes at ~180°C, whereas 4-Chloro-6-methylpicolinonitrile remains stable up to 220°C .
- Synthetic Utility: The iodine atom in 4-Iodo-6-methylpicolinonitrile serves as a leaving group in palladium-catalyzed cross-coupling reactions, a property less pronounced in methyl- or chloro-substituted analogs .
*Estimated via computational models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
